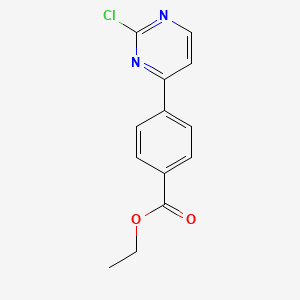

Ethyl 4-(2-chloropyrimidin-4-yl)benzoate

Descripción general

Descripción

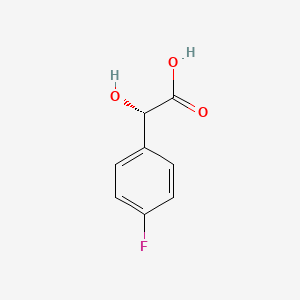

Ethyl 4-(2-chloropyrimidin-4-yl)benzoate, also known as 4-chloro-2-pyrimidin-4-ylbenzoic acid ethyl ester, is an organic compound with the chemical formula C12H10ClN3O2. It is a colorless solid that is insoluble in water and is used as an intermediate in organic synthesis. It is also used in the synthesis of pharmaceuticals, insecticides, and other organic compounds. It is a versatile organic molecule that has numerous applications in scientific research.

Aplicaciones Científicas De Investigación

Degradation and Environmental Impact

Ethyl 4-(2-chloropyrimidin-4-yl)benzoate, a component of chlorimuron-ethyl, is primarily degraded in the environment through chemical hydrolysis and microbial transformation. A study by Sharma, Banerjee, & Choudhury (2012) highlighted the role of Aspergillus niger in degrading chlorimuron-ethyl to harvest energy, underlining the environmental implications of its use in agriculture.

Synthesis and Antiplatelet Activity

Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3), a derivative, exhibits notable antiplatelet activity. Chen et al. (2008) conducted a study on its synthesis and evaluation for anti-PAR4 (protease-activated receptor 4) activity, finding several compounds with comparable activity to YD-3 (Chen, Kuo, Teng, Lee, Wang, Lee, Kuo, Huang, Wu, & Huang, 2008).

Novel Carbocyclic Nucleoside Analogues

Research by Hřebabecký, Dračínský, & Holý (2008) explored the synthesis of novel carbocyclic nucleoside analogues, revealing new applications in medicinal chemistry. This includes the conversion of key intermediates involving ethyl 4-(2-chloropyrimidin-4-yl)benzoate analogues (Hřebabecký, Dračínský, & Holý, 2008).

Anti-Juvenile Hormone Agents

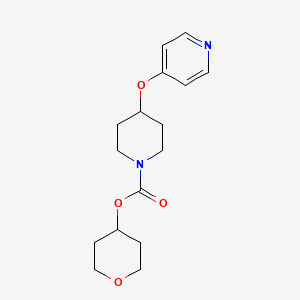

Ishiguro, Fujita, Kim, Shiotsuki, & Kuwano (2003) developed Ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate as an anti-juvenile hormone (anti-JH) agent. This compound demonstrated significant activity against larval development in insects, suggesting its potential in pest control (Ishiguro, Fujita, Kim, Shiotsuki, & Kuwano, 2003).

Propiedades

IUPAC Name |

ethyl 4-(2-chloropyrimidin-4-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O2/c1-2-18-12(17)10-5-3-9(4-6-10)11-7-8-15-13(14)16-11/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTSZMMLYAGLVQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=NC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2-chloropyrimidin-4-yl)benzoate | |

CAS RN |

499195-60-7 | |

| Record name | Ethyl 4-(2-chloro-4-pyrimidinyl)benzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5W4V4NZ5U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Ethoxyethyl)-6-(2-fluorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2632993.png)

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-cyanophenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide](/img/structure/B2632995.png)

![N-(3-chloro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2633000.png)

![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(3-methoxyphenyl)-2-thioxothiazolidin-4-one](/img/structure/B2633012.png)